TAS-103 is a synthetic quinoline derivative investigated for its antitumor activity. [, , , ] It belongs to a class of compounds known as dual topoisomerase I/II inhibitors, meaning it can inhibit the action of both topoisomerase I and topoisomerase II enzymes. [, , ] These enzymes are crucial for DNA replication and transcription processes, making them attractive targets for anticancer drug development. []
TAS-103 dihydrochloride was developed as part of research efforts aimed at creating more effective anticancer agents. It falls under the category of anticancer drugs and is specifically classified as a topoisomerase inhibitor, targeting both topoisomerase I and II enzymes that are crucial for DNA replication and repair processes. The compound is primarily used in laboratory settings for research purposes and is not approved for human consumption .
The synthesis of TAS-103 involves several chemical reactions that yield the final product in a multi-step process. The detailed synthesis pathway typically includes:
Technical details regarding specific reagents, reaction conditions (such as temperature and time), and purification methods (like chromatography) are critical for reproducibility in synthesis but are often proprietary or not fully disclosed in public literature.
The molecular structure of TAS-103 can be represented as follows:
The compound exhibits a planar structure conducive to intercalation between DNA base pairs, which is crucial for its mechanism of action against cancer cells .
TAS-103 undergoes several important chemical reactions relevant to its function:
TAS-103 exerts its anticancer effects by interfering with the normal functioning of topoisomerases:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity and structural integrity during synthesis .
TAS-103 dihydrochloride has several scientific uses:
TAS-103 dihydrochloride (CAS 174634-09-4) is a quinoline-based anticancer agent with the systematic IUPAC name 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride. Its molecular formula is C₂₀H₂₁Cl₂N₃O₂, reflecting a protonated tertiary amine and phenolic hydroxyl group [6] [8]. The compound features a planar tetracyclic indenoquinoline core, enabling DNA intercalation, with a basic side chain facilitating salt formation. The dihydrochloride form enhances aqueous solubility compared to the free base (CAS 174634-08-3) [9].
Table 1: Structural Identifiers of TAS-103 Dihydrochloride
Category | Identifier |
---|---|
Systematic Name | 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride |
Molecular Formula | C₂₀H₂₁Cl₂N₃O₂ |
CAS Registry | 174634-09-4 |
Synonyms | BMS-247615 dihydrochloride, TAS-103 (2HCl) |
SMILES Notation | O=C(C1=C2C3=CC=C(O)C=C3N=C1NCCN(C)C)C4=C2C=CC=C4.Cl.Cl |
Key synonyms include BMS-247615 dihydrochloride (developmental code) and TAS-103 (2HCl), used interchangeably in pharmacological literature [1] [5]. Nuclear Magnetic Resonance (NMR) studies confirm protonation at the dimethylamino nitrogen under physiological conditions, critical for DNA binding [10].
TAS-103 dihydrochloride is a crystalline solid appearing brown to orange. Its high purity (≥98.87%) is confirmed via HPLC, essential for reproducible bioactivity [1] [6]. The compound exhibits moderate water solubility (5 mg/mL; 12.31 mM), achievable through sonication and warming to 60°C. In PBS (pH 7.2), solubility reaches 1.0 mg/mL (2.46 mM) [7] [8]. Stability studies indicate:
Table 2: Physicochemical Profile
Property | Value | Conditions |
---|---|---|
Molecular Weight | 406.31 g/mol | - |
Solubility in Water | 5 mg/mL (12.31 mM) | Sonication, 60°C |
Solubility in PBS | 1.0 mg/mL (2.46 mM) | pH 7.2 |
Purity | ≥98.87% | HPLC |
Storage Stability | 2 years (solid, -20°C) | Sealed, moisture-free |
Solution Half-Life | <24 hours (aqueous) | 25°C |
Self-association occurs via π-π stacking of aromatic chromophores in aqueous environments, confirmed by concentration-dependent upfield shifts in ¹H-NMR [10].
The synthesis involves a multi-step sequence anchored by Friedländer condensation to assemble the indenoquinoline core:
Optimization focuses on:
The dihydrochloride form is preferred over the free base due to superior crystallinity and handling properties.
Liposomal encapsulation addresses TAS-103’s aqueous instability and enhances tumor targeting. Key developments include:
Table 3: Liposomal Formulation Parameters
Parameter | Value | Significance |
---|---|---|
Encapsulation Efficiency | >95% | Minimizes free drug toxicity |
Particle Size | 100–120 nm | Enhanced tumor EPR effect |
Serum Stability | >90% retention (24 hours) | Prolonged circulation half-life |
Tumor Growth Inhibition | 70% (liposomal) vs. 50% (free) | Superior therapeutic efficacy |
This platform enables sustained release at tumor sites while mitigating systemic exposure.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7